Amino-PEG15-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

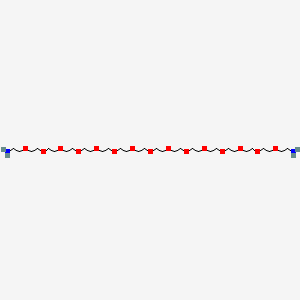

Amino-PEG15-amine: is a polyethylene glycol (PEG)-based compound with the chemical formula C₃₂H₆₈N₂O₁₅ and a molecular weight of 720.90 g/mol . It is a homobifunctional PEG derivative containing two terminal amine groups. This compound is widely used in various scientific and industrial applications due to its unique properties, such as enhancing drug efficacy, solubility, and bioavailability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Amino-PEG15-amine is typically synthesized through the PEGylation process, which involves the covalent attachment of PEG moieties to a therapeutic agentCommon reagents used in this process include N-hydroxysuccinimide (NHS) esters and carbodiimides .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale PEGylation processes under controlled conditions to ensure high purity and yield. The process typically includes steps such as activation, coupling, purification, and drying . The final product is often characterized by techniques like NMR spectroscopy, mass spectrometry, and HPLC to confirm its structure and purity.

Análisis De Reacciones Químicas

Types of Reactions: Amino-PEG15-amine undergoes various chemical reactions, including:

Substitution Reactions: The terminal amine groups can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine bonds.

Oxidation and Reduction Reactions: The amine groups can be oxidized to form nitroso or nitro derivatives, and reduced to form primary amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents like NHS esters and carbodiimides are commonly used under mild conditions (room temperature, neutral pH) to facilitate the formation of amide bonds.

Oxidation and Reduction Reactions: Oxidizing agents such as sodium hypochlorite and reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed:

Amide Derivatives: Formed through the reaction of amine groups with carboxylic acids or NHS esters.

Imine Derivatives: Formed through the reaction of amine groups with carbonyl compounds.

Aplicaciones Científicas De Investigación

Bioconjugation

Amino-PEG15-amine is widely used for bioconjugation, where it facilitates the attachment of drugs, proteins, or other biomolecules. Its bifunctional nature allows it to react with activated carboxyl groups or NHS esters, forming stable amide bonds.

Case Study : In the development of antibody-drug conjugates (ADCs), this compound has been employed to link cytotoxic drugs to antibodies, enhancing their therapeutic efficacy while minimizing systemic toxicity. The PEG component improves solubility and reduces immunogenicity, making these conjugates more effective in clinical settings .

Drug Delivery Systems

The compound plays a crucial role in drug delivery systems by improving the solubility and stability of hydrophobic drugs. It can form micelles or other delivery vehicles that enhance the bioavailability of therapeutic agents.

Case Study : Research has demonstrated that this compound can be utilized to create nanoparticles for targeted drug delivery in cancer therapy. These nanoparticles can encapsulate chemotherapeutic agents and deliver them directly to tumor sites, thereby increasing treatment efficacy while reducing side effects .

Surface Modification

This compound is extensively applied in surface modification processes for biomaterials. Its ability to create a hydrophilic layer on surfaces enhances biocompatibility and reduces protein adsorption.

Case Study : In tissue engineering, surfaces modified with this compound have shown improved cell adhesion and proliferation rates. This modification is critical for developing scaffolds that support tissue regeneration .

Comparative Data Table

| Application | Description | Benefits |

|---|---|---|

| Bioconjugation | Linking drugs to antibodies via stable amide bonds | Enhanced therapeutic efficacy |

| Drug Delivery Systems | Forming micelles for hydrophobic drugs | Improved bioavailability |

| Surface Modification | Creating hydrophilic layers on biomaterials | Increased biocompatibility |

Stability and Safety Profile

This compound has been noted for its stability under physiological conditions, making it suitable for in vivo applications. Studies indicate that compounds utilizing this PEG derivative maintain stability in human serum, which is essential for clinical applications .

Mecanismo De Acción

Amino-PEG15-amine exerts its effects primarily through its ability to form stable covalent bonds with various biomolecules. The terminal amine groups can react with carboxylic acids, NHS esters, and carbonyl compounds to form amide or imine bonds . This allows the compound to modify proteins, peptides, and other biomolecules, enhancing their stability, solubility, and bioavailability . In the case of PROTACs, this compound acts as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest, leading to the selective degradation of the target protein through the ubiquitin-proteasome system .

Comparación Con Compuestos Similares

m-PEG15-amine: A PEG linker containing an amino group and 15 PEG units, similar to Amino-PEG15-amine.

Amino-PEG-acid: A PEG linker with terminal amino and carboxylic acid groups.

Amino-PEG-t-butyl ester: A PEG linker with terminal amino and t-butyl ester groups.

Uniqueness: this compound is unique due to its homobifunctional nature, with two terminal amine groups that allow for versatile conjugation with various biomolecules. This makes it particularly useful in applications requiring stable and biocompatible linkers, such as drug conjugation, protein modification, and nanoparticle functionalization .

Actividad Biológica

Amino-PEG15-amine, a polyethylene glycol (PEG) derivative, is a compound of significant interest in biomedical research due to its unique properties that enhance the biological activity of various therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Structure and Properties

This compound consists of a 15-unit ethylene glycol chain with an amine functional group. This structure provides several advantages:

- Increased solubility: The PEG moiety improves water solubility, facilitating the delivery of drugs.

- Reduced immunogenicity: PEGylation often reduces the immune response against therapeutic proteins.

- Enhanced stability: The presence of PEG can protect drugs from enzymatic degradation.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role in drug delivery systems. Key mechanisms include:

- PEGylation of Therapeutics: The attachment of this compound to therapeutic proteins or peptides can prolong their circulation time in the bloodstream and enhance their bioavailability. For instance, studies have shown that PEGylated proteins maintain their biological activity while exhibiting improved pharmacokinetics .

- Gene Delivery Applications: this compound has been utilized in gene therapy as a component of polyplexes for plasmid DNA transfection. The modulation of PEG coverage has been shown to optimize transfection efficiency in various cell lines, including HeLa cells .

Table 1: Comparison of Biological Activity in PEGylated vs. Non-PEGylated Compounds

| Compound Type | Biological Activity | Stability in Plasma | Circulation Time |

|---|---|---|---|

| Non-PEGylated | High | Low | Short |

| PEGylated (this compound) | Moderate to High | High | Long |

Case Study 1: PEGylation and Protein Therapeutics

In a study examining the effects of PEGylation on brain-derived neurotrophic factor (BDNF), it was found that specific PEGylation strategies preserved the biological activity while significantly improving the half-life in vivo. Mixtures enriched with primary and secondary conjugates showed only slight reductions in activity compared to unmodified BDNF .

Case Study 2: Gene Therapy Applications

This compound has been incorporated into polyplex formulations for gene delivery. In experiments involving HeLa cells, varying concentrations of PEGylated polyplexes demonstrated enhanced transfection rates compared to non-modified carriers, highlighting the role of PEG in facilitating cellular uptake and expression of genetic material .

Table 2: Transfection Efficiency of PEGylated vs. Non-PEGylated Polyplexes

| Treatment Type | Transfection Efficiency (%) |

|---|---|

| Non-PEGylated | 25 |

| This compound Polyplex | 65 |

Research Findings

Research indicates that the incorporation of this compound into formulations can lead to:

- Enhanced Drug Delivery: Studies have shown that drugs conjugated with this compound exhibit improved distribution and retention within target tissues.

- Reduced Toxicity: By minimizing off-target effects, PEGylation can improve the safety profile of therapeutic agents.

- Improved Efficacy: The sustained release characteristics associated with PEGylated compounds often translate into improved therapeutic outcomes.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N2O15/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h1-34H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWPXWFCFXBNII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68N2O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.